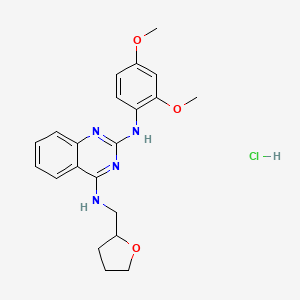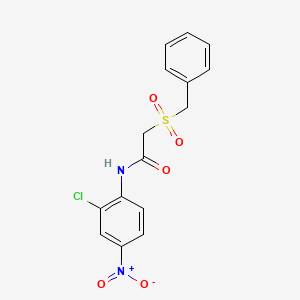
N~1~-propyl-1,3-piperidinedicarboxamide
Vue d'ensemble
Description
N-1-propyl-1,3-piperidinedicarboxamide (PPDC) is a compound that has gained significant attention in the field of neuroscience and pharmacology due to its potential as a therapeutic agent. PPDC is a synthetic compound that is structurally similar to the endogenous compound N-acetyl-L-aspartyl-L-glutamate (NAAG), which is involved in regulating synaptic transmission in the central nervous system. PPDC has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Mécanisme D'action
N~1~-propyl-1,3-piperidinedicarboxamide is believed to act as an inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), which is responsible for the hydrolysis of NAAG. By inhibiting GCPII, N~1~-propyl-1,3-piperidinedicarboxamide can increase the levels of NAAG in the brain, which in turn can modulate glutamatergic neurotransmission. This mechanism of action is of great interest to researchers, as it suggests that N~1~-propyl-1,3-piperidinedicarboxamide could have a range of therapeutic applications.
Biochemical and Physiological Effects:
N~1~-propyl-1,3-piperidinedicarboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of glutamate release, inhibition of excitotoxicity, and reduction of oxidative stress. N~1~-propyl-1,3-piperidinedicarboxamide has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for conditions such as stroke, traumatic brain injury, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-propyl-1,3-piperidinedicarboxamide has a number of advantages for use in lab experiments, including its synthetic accessibility, high purity, and well-characterized mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration. Researchers must also take into account the potential for off-target effects and the need for appropriate controls in experiments.
Orientations Futures
There are a number of potential future directions for research on N~1~-propyl-1,3-piperidinedicarboxamide. One area of interest is the development of more selective and potent inhibitors of GCPII, which could have greater therapeutic potential. Another area of interest is the investigation of N~1~-propyl-1,3-piperidinedicarboxamide's effects on other neurotransmitter systems and on other physiological processes in the brain. N~1~-propyl-1,3-piperidinedicarboxamide may also have potential as a tool for investigating the role of glutamatergic neurotransmission in a range of neurological and psychiatric disorders.
Applications De Recherche Scientifique
N~1~-propyl-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that N~1~-propyl-1,3-piperidinedicarboxamide can modulate glutamatergic neurotransmission, which is involved in a wide range of physiological and pathological processes in the brain. N~1~-propyl-1,3-piperidinedicarboxamide has been shown to have neuroprotective effects, and has been investigated as a potential treatment for conditions such as stroke, traumatic brain injury, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-N-propylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-2-5-12-10(15)13-6-3-4-8(7-13)9(11)14/h8H,2-7H2,1H3,(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKXCXCTDWTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4105591.png)

![4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4105605.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4105621.png)
![N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide](/img/structure/B4105626.png)

![N-{1-[4-allyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4105642.png)
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![ethyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4105655.png)

![methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4105661.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)
![4-fluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105684.png)
![1-phenyl-4-[4-(1-piperidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4105687.png)